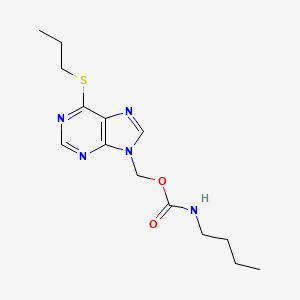
Boron dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron dioxide, with the chemical formula BO₂, is a compound consisting of boron and oxygen It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boron dioxide can be synthesized through several methods. One common approach involves the reaction of boron trioxide (B₂O₃) with oxygen at high temperatures. The reaction can be represented as: [ \text{B}_2\text{O}_3 + \text{O}_2 \rightarrow 2\text{BO}_2 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by the controlled oxidation of boron or boron-containing compounds. The process involves heating boron in the presence of oxygen to achieve the desired oxidation state. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Boron dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to form boron trioxide (B₂O₃) when exposed to excess oxygen.
Reduction: It can be reduced back to elemental boron using strong reducing agents like magnesium or aluminum.
Substitution: this compound can react with halogens to form boron halides, such as boron trichloride (BCl₃).
Major Products Formed:
Oxidation: Boron trioxide (B₂O₃)
Reduction: Elemental boron (B)
Substitution: Boron halides (e.g., BCl₃)
Wissenschaftliche Forschungsanwendungen
Boron dioxide has several scientific research applications due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of other boron compounds and as a catalyst in various chemical reactions.
Biology: Boron compounds, including this compound, are studied for their potential use in drug delivery systems and as therapeutic agents.
Medicine: Research is ongoing to explore the use of this compound in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is used in the production of advanced ceramics, glass, and other high-performance materials due to its thermal stability and hardness.
Wirkmechanismus
The mechanism of action of boron dioxide involves its ability to interact with various molecular targets and pathways. In chemical reactions, this compound acts as an oxidizing or reducing agent, depending on the reaction conditions. Its interactions with other compounds are influenced by its electron configuration and bonding properties.
Vergleich Mit ähnlichen Verbindungen
Boron trioxide (B₂O₃): Similar to boron dioxide but with a different oxidation state of boron.
Boron nitride (BN): A compound with boron and nitrogen, known for its high thermal conductivity and electrical insulation properties.
Boron carbide (B₄C): A compound with boron and carbon, known for its extreme hardness and use in abrasive materials.
Uniqueness of this compound: this compound is unique due to its specific oxidation state and reactivity. It serves as an intermediate in the synthesis of other boron compounds and has distinct properties that make it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13840-88-5 |
|---|---|
Molekularformel |
BH2O2 |
Molekulargewicht |
44.83 g/mol |
InChI |
InChI=1S/BHO2/c2-1-3/h2H/q-1/p+1 |
InChI-Schlüssel |
YWCYJWYNSHTONE-UHFFFAOYSA-O |
Kanonische SMILES |
[B]([OH2+])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


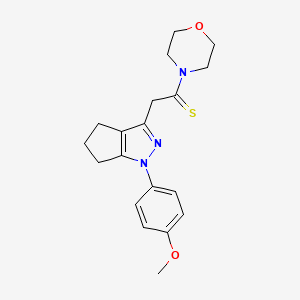
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
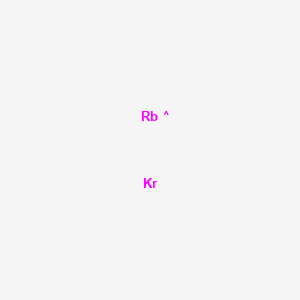
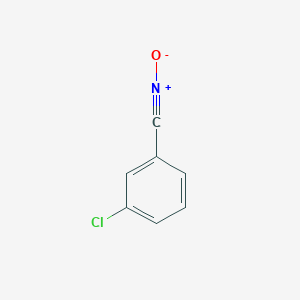
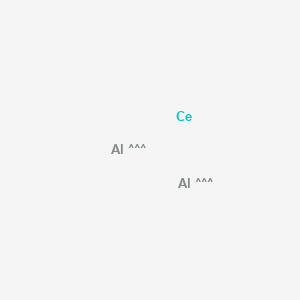
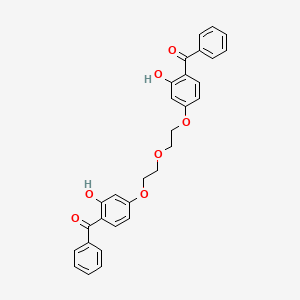
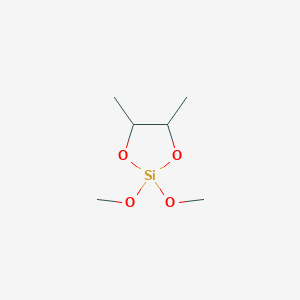
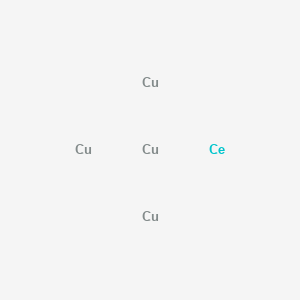

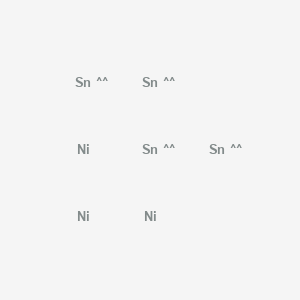
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
